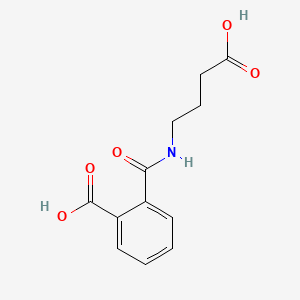

2-((3-Carboxypropyl)carbamoyl)benzoic acid

Beschreibung

Contextualization within Modern Organic Chemistry Research

The study of benzoic acid and its derivatives remains a cornerstone of modern organic chemistry, driven by their vast applications and versatile reactivity. nih.gov Among these, N-carbamoyl benzoic acid derivatives, also known as phthalamic acids, represent a significant subclass of compounds. nih.gov These molecules are typically synthesized through the reaction of phthalic anhydride (B1165640) with a primary amine, a process that is both efficient and adaptable for creating a diverse library of structures. researchgate.net The investigation into these compounds is not merely academic; it is propelled by their role as intermediates and as molecules with unique chemical properties, which makes them a continuing subject of research. The exploration of functionalized benzoic acids is a dynamic field, with ongoing efforts to synthesize novel derivatives and explore their potential. hmdb.ca

Significance of Carbamoyl (B1232498) Linkages in Complex Molecular Architectures

The carbamoyl linkage, which is chemically an amide bond, is a fundamental functional group in organic chemistry and biochemistry. Its significance in complex molecular architectures is multifaceted. Structurally, the amide bond is planar, which imparts a degree of rigidity to the molecular backbone. This feature is crucial in determining the three-dimensional conformation of larger molecules. In medicinal chemistry, the carbamoyl group is often used as a peptide bond surrogate or isostere. chemicalbook.com This substitution can enhance a molecule's resistance to enzymatic degradation by proteases, thereby improving its metabolic stability. chemicalbook.com The chemical stability of the carbamoyl linkage, combined with its ability to participate in hydrogen bonding, makes it an essential tool for designing molecules with specific structural and functional properties. chemicalbook.com

Overview of Current Research Gaps in Functionalized Benzoic Acid Analogues

While the field of benzoic acid derivatives is well-established, significant research gaps persist. A primary challenge lies in the comprehensive characterization and functional assessment of the vast number of possible analogues. For many synthesized compounds, detailed experimental data on their physicochemical properties and reactivity profiles are not extensively published, leaving a gap between synthesis and application. There is an ongoing need to better understand the structure-property relationships within this class of molecules. researchgate.nethmdb.ca Although general synthetic routes are well-documented, the specific properties of many individual analogues remain underexplored in peer-reviewed literature, highlighting a need for more focused experimental studies on compounds like 2-((3-Carboxypropyl)carbamoyl)benzoic acid. google.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-carboxypropylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-10(15)6-3-7-13-11(16)8-4-1-2-5-9(8)12(17)18/h1-2,4-5H,3,6-7H2,(H,13,16)(H,14,15)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENIZMSGCFPTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953341 | |

| Record name | 2-{[(3-Carboxypropyl)imino](hydroxy)methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3130-76-5 | |

| Record name | 2-[[(3-Carboxypropyl)amino]carbonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3130-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phthaloyl-4-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(3-Carboxypropyl)imino](hydroxy)methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Profile of 2 3 Carboxypropyl Carbamoyl Benzoic Acid

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.ine3s-conferences.orgicj-e.org For this compound, the most logical disconnection is at the amide C-N bond, a common and reliable disconnection corresponding to a known amidation reaction. ias.ac.inamazonaws.com

This primary disconnection yields two key synthons: an electrophilic phthalic anhydride synthon and a nucleophilic 4-aminobutanoic acid (GABA) synthon. The corresponding real-world starting materials are phthalic anhydride and 4-aminobutanoic acid. amazonaws.com This approach is highly efficient as it directly leads to readily available and simple precursors.

Retrosynthetic Scheme:

The forward synthesis, therefore, involves the reaction of phthalic anhydride with 4-aminobutanoic acid to form the desired phthalamic acid derivative. nih.gov This reaction is a classic example of aminolysis of an acid anhydride. youtube.com

Development of Novel Synthetic Routes

The synthesis of this compound is primarily achieved through the amidation of phthalic anhydride with 4-aminobutanoic acid. Research in this area has focused on optimizing reaction conditions, exploring greener methodologies, and adapting the synthesis for various applications.

Amidation Chemistry Optimization

The direct condensation of a carboxylic acid and an amine to form an amide can be challenging due to the competing acid-base reaction. sciepub.com However, in the case of this compound, the use of phthalic anhydride as the acylating agent circumvents this issue. The reaction between phthalic anhydride and an amine is a well-established method for forming phthalamic acids. researchgate.net

Optimization of this amidation reaction involves several factors:

Solvent: The choice of solvent can influence reaction rates and yields. Solvents such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) have been successfully employed. researchgate.net In some cases, solvent-free conditions have also proven effective. researchgate.netasianpubs.org

Temperature: The reaction is often carried out at elevated temperatures to drive the reaction to completion. researchgate.net However, milder conditions can also be used, depending on the other reaction parameters. nih.gov

Coupling Agents: While not always necessary for the reaction of anhydrides with amines, coupling reagents are crucial in general amide bond formation to activate the carboxylic acid. nih.govbachem.com For the synthesis of similar amide-containing compounds, reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have been shown to be highly effective, providing high conversion rates for a wide range of substrates. nih.govanalis.com.my Other common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). peptide.com

Interactive Data Table: Comparison of Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive | Typical Solvent | Key Features |

| EDC | HOAt | DMSO, MOPS buffer | High conversion rates for diverse substrates, water-soluble byproducts. nih.govanalis.com.my |

| DCC | HOBt | Dichloromethane | Insoluble urea (B33335) byproduct facilitates purification in solution-phase synthesis. peptide.com |

| DIC | HOBt | Various organic solvents | Soluble urea byproduct, suitable for solid-phase synthesis. peptide.com |

| TBTU/HBTU | - | DMF, NMP | Popular for solid-phase synthesis, byproducts are soluble in common solvents. bachem.com |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of phthalamic acids and related imides, several green chemistry approaches have been explored.

Solvent-Free Synthesis: Conducting the reaction without a solvent minimizes waste and can lead to simpler work-up procedures. researchgate.net The reaction of phthalic anhydride with amino acids under solvent-free conditions, often with microwave irradiation, has been shown to be an effective method for producing the corresponding phthaloyl derivatives. researchgate.netasianpubs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. asianpubs.orgepa.govasianpubs.org This technique has been successfully applied to the synthesis of phthalimides from phthalic anhydride and urea or amino acids. nih.govasianpubs.org For instance, the reaction of phthalic anhydride and urea under microwave irradiation (450 W) for 180 seconds can produce phthalimide (B116566) in high yield. asianpubs.org

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers several advantages, including the simplification of purification procedures and the potential for automation. While specific examples for this compound are not prevalent, the general principles can be applied. In solid-phase peptide synthesis, for example, amino acids are sequentially coupled to a solid support. researchgate.net A similar strategy could be envisioned where either phthalic anhydride or 4-aminobutanoic acid is attached to a resin, followed by reaction with the other component. The use of coupling reagents like DIC is particularly suitable for solid-phase synthesis due to the solubility of its urea byproduct. peptide.com Triphosgene has also been reported as an efficient carbonylating agent for solid-phase aza-peptide synthesis. nih.gov

Chemo- and Regioselective Synthesis Strategies

For the synthesis of this compound from the symmetrical phthalic anhydride, regioselectivity is not a concern. However, when using unsymmetrically substituted phthalic anhydrides, the reaction with an amine can lead to a mixture of two regioisomeric phthalamic acids. chemrxiv.org Controlling the regioselectivity in such cases requires careful consideration of the electronic and steric effects of the substituents on the anhydride ring.

Chemoselectivity becomes important when other reactive functional groups are present in the starting materials. The reaction of an amine with an anhydride is generally a highly chemoselective process.

Mechanistic Investigations of Key Synthetic Steps

The key synthetic step in the formation of this compound is the aminolysis of phthalic anhydride. The mechanism involves a nucleophilic addition-elimination pathway. youtube.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminobutanoic acid acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a suitable base, which could be another molecule of the amine reactant. youtube.com

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond within the anhydride ring and the formation of the amide and a carboxylate group.

Protonation: Subsequent workup with acid protonates the carboxylate to yield the final dicarboxylic acid product.

In some cases, particularly in the synthesis of N-aryl phthalimides, mechanistic studies have revealed the in-situ formation of isoimide (B1223178) intermediates. The addition of an N-heterocyclic carbene (NHC) catalyst to this isoimide can generate an acylazolium species, which then undergoes amidation. researchgate.netnih.gov

Transition State Analysis in Amide Bond Formation

These studies suggest the reaction can proceed through several pathways, including an uncatalyzed (or solvent-assisted) path and a second amine-assisted path. In the latter, a second molecule of the amine acts as a bifunctional catalyst, facilitating the proton transfer from the nucleophilic amine to the anhydride's oxygen atom within the transition state.

Key features of the proposed transition state include:

Tetrahedral Geometry: The carbonyl carbon being attacked transitions from a trigonal planar (sp²) to a more tetrahedral (sp³) geometry.

Bond Formation/Breaking: The transition state involves the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbonyl carbon-oxygen double bond.

Proton Transfer: In the amine-assisted mechanism, simultaneous proton abstraction from the attacking amine's nitrogen and protonation of the anhydride's carbonyl oxygen occurs, significantly lowering the activation energy barrier compared to a pathway involving a zwitterionic intermediate. researchgate.net

Computational studies on the aminolysis of succinic anhydride with methylamine (B109427) show that amine assistance lowers the free energy barriers for the reaction. researchgate.net For the aminolysis of maleic anhydride, the nature of the rate-determining step, and thus the transition state structure, is dependent on the basicity of the reacting amine. sci-hub.box For less basic amines, proton transfer within the intermediate is rate-determining, while for more basic amines, the initial formation of the tetrahedral intermediate becomes the rate-limiting step. sci-hub.box

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atom affects the reaction rate. While specific KIE studies on the aminolysis of phthalic anhydride are not prevalent, data from the hydrolysis of structurally related anhydrides provide a useful model for understanding the bonding changes in the rate-determining step.

In studies on the hydrolysis of acetic anhydride, a β-secondary deuterium (B1214612) isotope effect (kH/kD) of approximately 0.95 was observed. tamu.edu This inverse effect (kH/kD < 1) is characteristic of a change in hybridization from sp² to sp³ at the carbonyl carbon in the transition state. This supports a mechanism where the nucleophilic attack on the carbonyl group is part of the rate-determining step.

For the formate-catalyzed hydrolysis of acetic anhydride, the solvent isotope effect (SIE) was found to be 1.20 ± 0.04, indicating the involvement of proton transfer in the transition state. tamu.edu Similarly, studies on propionic and succinic anhydride hydrolysis also show significant SIEs, suggesting that a network of water molecules is involved in proton transfer during the transition state. tamu.eduiaea.org

Based on these analogous systems, the aminolysis of phthalic anhydride would be expected to exhibit:

An inverse secondary KIE (kH/kD < 1) if the amine is deuterated at positions alpha or beta to the nitrogen, consistent with the development of sp³ character at the carbonyl carbon during the rate-determining nucleophilic attack.

A significant primary KIE if a C-H bond were to be broken in the rate-determining step, which is not the case in this specific reaction. nih.gov

A solvent isotope effect if the reaction is run in D₂O instead of H₂O, which would indicate the role of proton transfer in the rate-limiting step.

| Anhydride System | Reaction Type | Observed Isotope Effect (kH/kD) | Implication | Reference |

| Acetic Anhydride | Water-catalyzed Hydrolysis | ~0.95 (β-secondary) | sp² to sp³ rehybridization in TS | tamu.edu |

| Acetic Anhydride | Formate-catalyzed Hydrolysis | 1.20 (Solvent) | Proton transfer involved in TS | tamu.edu |

| Propionic Anhydride | Water-catalyzed Hydrolysis | ~3.0 (Solvent) | Proton transfer involved in TS | tamu.eduiaea.org |

This table presents data from analogous hydrolysis reactions to infer potential kinetic isotope effects in the aminolysis of phthalic anhydride.

Reaction Intermediate Characterization

The reaction between an amine and a cyclic anhydride proceeds via a transient tetrahedral intermediate . youtube.com Following the nucleophilic attack of the amine on a carbonyl group of phthalic anhydride, a zwitterionic tetrahedral intermediate is formed. This intermediate is characterized by an oxyanion and a positively charged ammonium (B1175870) group. sci-hub.box Due to its high reactivity and short lifetime, this species is typically not isolated but is inferred from kinetic data and computational modeling. researchgate.netsci-hub.box

The general steps are:

Nucleophilic Attack: The amine attacks the carbonyl carbon, forming the zwitterionic tetrahedral intermediate.

Proton Transfer: An intramolecular or intermolecular proton transfer occurs from the nitrogen to the oxyanion, resulting in a neutral tetrahedral intermediate (a hemiaminal of a carboxylic acid).

Ring Opening: The carbon-oxygen bond of the original anhydride ring cleaves, and the carbonyl group is reformed, yielding the final phthalamic acid product.

In related, catalyzed reactions, intermediates can be stabilized and characterized. For instance, in the acylation of alcohols catalyzed by 4-(dimethylamino)pyridine (DMAP), an N-acylpyridinium ion pair is formed as a key reactive intermediate. ncsu.eduutrgv.edusci-hub.stnih.gov This intermediate, formed from the reaction of DMAP with the anhydride, is highly electrophilic and is readily attacked by the nucleophile. The formation of this stable, characterizable intermediate significantly accelerates the acylation reaction. ncsu.edusci-hub.st

| Reaction | Catalyst | Characterized Intermediate | Mechanism | Reference |

| Aminolysis | None/Solvent | Zwitterionic Tetrahedral Intermediate | Nucleophilic Addition | sci-hub.boxyoutube.com |

| Acylation | DMAP | N-Acylpyridinium Ion Pair | Nucleophilic Catalysis | ncsu.eduutrgv.edu |

This table compares the intermediates in uncatalyzed aminolysis with a related, catalyzed acylation reaction.

Stereochemical Control in Analogous Systems

The compound this compound is achiral. However, the principles of stereochemical control are highly relevant when considering the synthesis of analogous systems where chirality is a factor. Stereocontrol in the aminolysis of anhydrides is most commonly demonstrated in the desymmetrization of meso or prochiral cyclic anhydrides using a chiral nucleophile or a chiral catalyst. nih.govacs.org

A prominent strategy involves the enantioselective ring-opening of a prochiral anhydride, such as cis-1,2,3,6-tetrahydrophthalic anhydride, with an achiral amine in the presence of a chiral catalyst. For example, a thiourea (B124793) catalyst derived from the chiral diamine (R,R)-1,2-diphenylethylenediamine (DPEN) has been used to catalyze the aminolysis of various cyclic anhydrides with high enantioselectivity. nih.govacs.org The catalyst activates the anhydride through double hydrogen bonding, creating a chiral pocket that directs the approach of the nucleophile to one of the two enantiotopic carbonyl groups. nih.gov This methodology has been shown to produce phthalamic acid derivatives with enantiomeric excesses (ee) of up to 95%. nih.govacs.org

Another major strategy involves the use of a chiral auxiliary . wikipedia.orgsigmaaldrich.com In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical outcome of subsequent reactions. For instance, pseudoephedrine can serve as a chiral auxiliary. When reacted with a carboxylic acid or its derivative, it forms a chiral amide. The stereocenter on the auxiliary then sterically blocks one face of the enolate formed from this amide, directing alkylation reactions to occur from the opposite face with high diastereoselectivity. wikipedia.org After the desired stereocenter is set, the auxiliary can be cleaved and recovered.

| Strategy | Description | Example System | Achieved Selectivity | Reference |

| Chiral Catalyst | Desymmetrization of a meso-anhydride with an achiral amine. | cis-Tetrahydrophthalic anhydride + Aniline with DPEN-thiourea catalyst. | 90-95% ee | nih.govacs.org |

| Chiral Auxiliary | A chiral unit is temporarily attached to direct a stereoselective reaction. | Alkylation of a pseudoephedrine amide enolate. | High diastereoselectivity | wikipedia.org |

This table summarizes key strategies for achieving stereochemical control in reactions analogous to the formation of this compound.

Molecular Design and Computational Chemical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For 2-((3-carboxypropyl)carbamoyl)benzoic acid, these theoretical approaches provide insights into its behavior at a molecular level.

Frontier Molecular Orbital Theory Application

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For dicarboxylic acid amides, the HOMO is typically localized on the electron-rich regions, such as the aromatic ring and the carboxyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl groups and the aromatic ring, suggesting these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability and lower reactivity. acs.org

Interactive Data Table: Representative FMO Energies of Structurally Related Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phthalic Acid Derivative | DFT/B3LYP | -7.2 | -1.8 | 5.4 |

| N-acyl aminobenzoic acid | DFT/M06/6-311G(d,p) | -6.9 | -1.5 | 5.4 |

| Dicarboxylic Acid Diamide | DFT | -6.5 | -1.1 | 5.4 |

Note: This data is illustrative and based on calculations for structurally similar molecules. The exact values for this compound would require specific computational analysis.

Reactivity Index Analysis

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) describes the tendency of a molecule to attract electrons.

Chemical Hardness (η) indicates the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Theoretical studies on related dicarboxylic acids and their derivatives show how these indices can predict reactivity. For example, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. researchgate.net

Interactive Data Table: Calculated Reactivity Indices for Analogous Compounds

| Parameter | Formula | Typical Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.7 |

| Global Electrophilicity (ω) | χ2 / (2η) | 3.75 |

Note: These values are representative and derived from computational studies on analogous molecules.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional conformation.

Density Functional Theory (DFT) Based Conformational Search

DFT is a powerful method for exploring the potential energy surface of a molecule to identify stable conformers. For molecules with multiple rotatable bonds, such as the amide linkage and the propyl chain in the target compound, a systematic conformational search is necessary. Studies on similar dicarboxylic acids have shown that intermolecular interactions, particularly hydrogen bonding, play a significant role in stabilizing certain conformers. nih.gov The flexibility of phthalic acid derivatives has also been a subject of structural investigation, revealing the preference for specific orientations of the amide groups. iucr.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's conformational landscape over time. By simulating the motion of atoms and molecules, MD can explore the different conformations accessible at a given temperature and in a specific environment (e.g., in solution). For dicarboxylic acids and their amides, MD simulations can reveal the stability of different conformers and the energy barriers for interconversion between them. acs.orgnih.govnih.govresearchgate.netresearchgate.net These simulations are crucial for understanding how the molecule behaves in a biological system.

Structure-Reactivity Relationships: Theoretical Perspectives

By combining the insights from quantum chemical calculations and conformational analysis, it is possible to establish theoretical structure-reactivity relationships. The electronic and structural features of this compound determine its chemical behavior.

For instance, the calculated distribution of electrostatic potential can identify regions of the molecule that are prone to electrostatic interactions. The locations of the HOMO and LUMO can pinpoint the sites most likely to be involved in chemical reactions. Conformational analysis reveals which shapes of the molecule are energetically favorable, and therefore more likely to be the reactive species. While direct experimental and computational data on this compound is limited, the principles derived from studies of related N-acyl aminobenzoic acids and dicarboxylic acid amides provide a robust framework for predicting its reactivity. acs.orgnih.gov

In Silico Prediction of Molecular Interactions

In silico predictions of molecular interactions for this compound focus on understanding how this molecule might bind to biological targets, such as proteins. These predictions are rooted in the principles of molecular mechanics and quantum chemistry, employing sophisticated algorithms to forecast the compound's binding affinity and orientation within a target's active site. The functional groups of this compound—the two carboxylic acid moieties, the amide linkage, and the aromatic ring—are key determinants of its interaction profile.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov Given the structural features of this compound, several hypothetical protein targets can be considered for docking studies to explore its potential therapeutic applications. For illustrative purposes, we will consider two hypothetical enzyme targets: a human kinase and a bacterial gyrase.

For a bacterial gyrase target, the dicarboxylic nature of the compound is of particular interest. Fluoroquinolone antibiotics, which also target DNA gyrase, often chelate a magnesium ion in the active site through a carboxylic acid and a ketone. While this compound lacks the ketone, its two carboxyl groups could potentially engage in similar coordinate bonds or form strong salt bridges with positively charged residues crucial for DNA binding and catalysis.

The results of such hypothetical docking studies can be summarized in a table format, providing quantitative estimates of binding affinity (e.g., docking score or estimated free energy of binding) and detailing the key interactions.

Table 1: Hypothetical Ligand-Protein Docking Results for this compound

| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Human Kinase | -8.5 | Lys72, Asp184 | Hydrogen Bond, Salt Bridge |

| Val23, Leu132 | Hydrophobic Interaction | ||

| Bacterial Gyrase | -7.9 | Arg76, Arg121 | Salt Bridge |

| Ser79, Gly77 | Hydrogen Bond |

Note: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the type of information generated from ligand-protein docking studies.

Molecular recognition is fundamental to biological processes and is driven by a variety of non-covalent interactions. An analysis of the molecular recognition patterns of this compound involves identifying the key functional groups (pharmacophores) and the types of interactions they are likely to form.

The key recognition features of this compound are:

Hydrogen Bond Donors: The amide N-H and the two carboxylic acid O-H groups.

Hydrogen Bond Acceptors: The three carbonyl oxygens and the two hydroxyl oxygens of the carboxylic acid groups.

Aromatic/Hydrophobic Region: The benzene (B151609) ring.

Anionic Centers: The deprotonated carboxylate groups at physiological pH.

These features allow the molecule to engage in a diverse array of interactions. The two carboxylic acid groups are particularly significant as they can act as bidentate ligands, forming strong interactions with positively charged residues like arginine and lysine (B10760008) through salt bridges. The amide linkage provides a rigid unit that can participate in hydrogen bonding, with the N-H acting as a donor and the C=O as an acceptor. The phenyl ring can engage in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan, or in hydrophobic interactions with aliphatic residues.

A hypothetical analysis of its interaction patterns with a model binding site could reveal a preference for pockets that are rich in basic and polar residues, with a nearby hydrophobic patch. The flexible propyl chain allows the terminal carboxyl group to adopt various conformations to optimize its interactions.

Table 2: Potential Molecular Interactions of this compound Functional Groups

| Functional Group | Potential Interaction Type | Potential Interacting Partner (Amino Acid Residues) |

| Benzoic Acid Carboxyl | Hydrogen Bond, Salt Bridge | Arg, Lys, His, Ser, Thr |

| Propyl Chain Carboxyl | Hydrogen Bond, Salt Bridge | Arg, Lys, His, Ser, Thr |

| Amide Linkage | Hydrogen Bond | Asn, Gln, Asp, Glu, Backbone C=O and N-H |

| Phenyl Ring | π-π Stacking, Hydrophobic Interaction | Phe, Tyr, Trp, Leu, Val, Ile |

Investigative Studies in Biological and Biochemical Contexts Non Clinical

Elucidation of Molecular Interaction Mechanisms with Biomolecules

Investigation of Biochemical Pathway Modulation

The influence of 2-((3-Carboxypropyl)carbamoyl)benzoic acid on biochemical pathways is another area with a notable absence of research.

Design and Synthesis of Biological Probes

The strategic modification of "this compound" into biological probes is a critical step in elucidating its mechanism of action and identifying its molecular targets within a cellular context. The presence of two carboxylic acid groups and a secondary amide linkage provides versatile handles for the attachment of reporter groups, such as fluorophores, or reactive moieties for affinity-based applications. The design of these probes aims to retain the core structural features of the parent molecule to ensure that the biological activity is preserved, while introducing a functionality that allows for detection or capture of interacting partners.

Fluorescently Tagged Analogues for Mechanistic Studies

The development of fluorescently tagged analogues of "this compound" is instrumental for visualizing its subcellular localization, tracking its interaction with potential binding partners in real-time, and quantifying these interactions through techniques like fluorescence microscopy and fluorescence polarization assays. nih.govnih.gov The design of such probes requires careful consideration of the fluorophore and the linking strategy to minimize steric hindrance and maintain the original biological activity of the parent compound.

A common strategy involves the conjugation of a fluorescent dye to one of the carboxylic acid groups of the parent molecule. The choice of fluorophore is dictated by the specific experimental requirements, including the desired spectral properties (excitation and emission wavelengths), quantum yield, photostability, and size. nih.gov For instance, smaller, environmentally sensitive fluorophores can be advantageous as their fluorescence may be modulated upon binding to a target, providing an additional layer of information.

The synthesis of these fluorescent analogues typically involves the activation of a carboxylic acid group on "this compound" to form a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. This activated intermediate can then readily react with an amine-functionalized fluorophore to form a stable amide bond. This approach offers flexibility in the choice of the fluorescent label. nih.gov

| Component | Description | Example | Purpose in Probe Design |

| Parent Molecule | This compound | C12H13NO5 | Provides the core structure responsible for the biological activity being investigated. |

| Fluorophore | A molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. | Fluorescein, Rhodamine, BODIPY | Enables visualization and quantification of the probe's location and interactions within biological systems. nih.govnih.govmdpi.com |

| Linker | A chemical bridge connecting the parent molecule to the fluorophore. | Amide bond formed from the carboxypropyl group. | Spatially separates the fluorophore from the core structure to minimize interference with biological interactions. |

Research in related fields has demonstrated the utility of such fluorescent probes. For example, fluorescently labeled antibiotics have been used to visualize their interactions with molecular targets in bacteria, providing insights into their mode of action. nih.gov Similarly, novel fluorescent probes have been designed to detect specific biomolecules or cellular states, such as carbonylation, through bioorthogonal reactions. nih.gov These studies underscore the power of fluorescently tagged molecules in advancing our understanding of complex biological processes.

Affinity Probes for Target Identification

To identify the specific cellular proteins that interact with "this compound," affinity probes are designed and synthesized. These probes retain the essential binding characteristics of the parent compound but are modified to include a reactive group for covalent cross-linking to the target and a reporter tag (like biotin (B1667282) or a clickable alkyne) for subsequent enrichment and identification. nih.gov

The design of an effective affinity probe involves a multi-component structure: the parent molecule (as the recognition element), a photoreactive cross-linking group, and a handle for purification. Diazirines and benzophenones are commonly used photoaffinity labels because they are relatively small and can be activated by UV light to form highly reactive carbenes or radical species that will covalently bind to nearby molecules. nih.govnih.gov The "clickable" handle, such as a terminal alkyne, allows for the highly efficient and specific attachment of a biotin tag via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) after the probe has been cross-linked to its target within a cellular lysate. nih.gov

The synthesis of such a probe would involve modifying one of the carboxylic acid groups of "this compound" to incorporate the photoreactive group and the clickable handle. The choice of which carboxyl group to modify depends on structure-activity relationship (SAR) studies, which can indicate which parts of the molecule are more tolerant to modification without losing biological activity. nih.gov

| Component | Description | Example | Purpose in Probe Design |

| Recognition Element | The core structure that binds to the biological target. | This compound | Confers specificity, ensuring the probe interacts with the intended target proteins. nih.gov |

| Photoreactive Group | A moiety that becomes reactive upon exposure to UV light, forming a covalent bond with the target. | Diazirine, Benzophenone | Permanently links the probe to its binding partner, enabling its capture. nih.govnih.gov |

| Clickable Handle | A small, bioorthogonal functional group for attaching a reporter tag. | Terminal Alkyne, Azide | Allows for the efficient and specific attachment of a biotin tag for affinity purification of the probe-target complex. nih.gov |

| Reporter Tag | A molecule that facilitates the detection and isolation of the probe-target complex. | Biotin | Enables the enrichment of the covalently labeled target protein from a complex mixture using streptavidin-coated beads. nih.gov |

The general workflow for using such a probe involves treating live cells or cell lysates with the affinity probe, irradiating with UV light to induce cross-linking, lysing the cells (if not already done), "clicking" on a biotin tag, enriching the biotinylated proteins using streptavidin affinity chromatography, and finally identifying the captured proteins by mass spectrometry. nih.gov This chemoproteomic approach is a powerful, unbiased method for identifying the direct molecular targets of a bioactive compound. nih.govresearchgate.net

Applications As a Research Tool and Building Block in Advanced Chemical Systems

Utilization in Multi-Step Organic Synthesis as a Core Scaffold

In the realm of organic synthesis, 2-((3-Carboxypropyl)carbamoyl)benzoic acid serves as a foundational scaffold for the construction of more elaborate molecules. mdpi.com Its rigid aromatic core combined with a flexible aliphatic chain provides a platform for systematic derivatization.

The two carboxylic acid groups and the secondary amide group of this compound are key sites for derivatization. These functional groups can be selectively modified to explore their impact on the molecule's properties and to introduce new functionalities. For instance, the carboxylic acid groups can be converted into esters, amides, or other functional groups using standard peptide coupling or esterification reactions. nih.gov The amide bond, while generally stable, can also be a site for chemical modification under specific conditions.

A general strategy for the synthesis of related carbamoylbenzoic acids involves the reaction of phthalic anhydride (B1165640) with an appropriate amino acid or its derivative. researchgate.net This modular approach allows for the synthesis of a library of compounds with varying side chains for functional screening. The synthesis of a benzoquinone analogue containing an N-(3-carboxypropyl) moiety highlights how this part of the molecule can be incorporated into more complex structures to enhance biological activity, suggesting that derivatization of this chain is a viable strategy for functional exploration. nih.gov

| Functional Group | Potential Derivatization Reaction | Resulting Moiety | Purpose of Derivatization |

| Aromatic Carboxylic Acid | Esterification, Amidation | Ester, Amide | Modulate solubility, introduce new functional handles |

| Aliphatic Carboxylic Acid | Esterification, Amidation | Ester, Amide | Tune biological activity, alter hydrophilicity |

| Amide Linkage | Hydrolysis (under harsh conditions) | Phthalic acid and GABA | Break down the scaffold |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted benzene (B151609) ring | Modify electronic properties, introduce labels |

The scaffold of this compound is a valuable starting point for the synthesis of complex bioactive analogues. The structural motif of a phthaloyl group linked to an amino acid is found in various compounds with interesting biological properties. By using this compound as a core, chemists can build upon its structure to create novel molecules with potential therapeutic applications.

For example, the synthesis of N-(3-carboxylpropyl)-5-amino-2-hydroxy-3-tridecyl-1,4-benzoquinone, a compound that showed cytoprotective effects, demonstrates the utility of the N-(3-carboxypropyl) group in bioactive molecules. nih.gov This suggests that this compound can serve as a precursor to more complex structures where the phthalic acid portion and the carboxypropyl chain are further functionalized to interact with biological targets.

Role in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The structural characteristics of this compound, including its hydrogen bond donors and acceptors and aromatic ring, make it an interesting candidate for research in this area.

The compound's two carboxylic acid groups and the amide linkage are capable of forming strong hydrogen bonds, which are fundamental to the formation of self-assembled structures. researchgate.net The aromatic ring can participate in π-π stacking interactions, further stabilizing such assemblies. mdpi.com These non-covalent interactions can drive the molecules to organize into well-defined architectures like dimers, ribbons, or sheets in the solid state or in solution. The interplay of hydrogen bonding and π-stacking is a common feature in the self-assembly of similar aromatic carboxylic acids. mdpi.com

The formation of such non-covalent assemblies can be triggered by changes in the environment, such as pH or temperature, leading to the development of responsive materials. nih.gov

Host-guest chemistry, a central part of supramolecular chemistry, involves the binding of a smaller molecule (guest) within the cavity of a larger molecule (host). nih.govnih.gov While this compound itself is not a macrocyclic host, its derivatives could be designed to act as guests or to be incorporated into larger host structures. The carboxylic acid groups can form strong interactions with hosts that have complementary binding sites, such as cyclodextrins or calixarenes. nih.gov

Furthermore, the study of how this molecule interacts with various host systems can provide insights into the nature of non-covalent forces. beilstein-journals.org The flexible carboxypropyl chain allows for conformational adjustments to fit within a host's cavity, and the aromatic ring can engage in favorable interactions with the host's interior.

| Interaction Type | Participating Functional Groups | Potential Supramolecular Structure |

| Hydrogen Bonding | Carboxylic acids, Amide | Dimers, chains, sheets |

| π-π Stacking | Aromatic ring | Stacked aggregates |

| Host-Guest Interactions | Carboxylic acids, Aromatic ring | Inclusion complexes with macrocycles |

Integration into Polymer Science and Materials Chemistry Research

The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. The presence of two carboxylic acid groups allows it to be incorporated into polyesters or polyamides through condensation polymerization.

The resulting polymers would feature the rigid phthalic acid unit in the backbone, potentially imparting thermal stability and specific mechanical properties. The pendant carboxypropyl group would offer a site for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility or for the attachment of other functional molecules. The synthesis of polymers from carbazole (B46965) derivatives, for example, highlights how functional monomers can be used to create materials with interesting optoelectronic properties. mdpi.com While no specific polymers based on this compound have been reported, its structure suggests a high potential for use in creating functional and responsive polymeric materials.

Precursor in Polymer Synthesis (e.g., Polyurethane, Polyamide Derivatives)

The presence of two carboxylic acid groups makes this compound a suitable candidate for step-growth polymerization. In this type of polymerization, monomers with two or more reactive functional groups react to form long polymer chains.

Polyurethane Derivatives:

While traditionally polyurethanes are synthesized through the reaction of diisocyanates and diols, the use of dicarboxylic acids in non-isocyanate polyurethane (NIPU) synthesis is a growing area of research. In one potential pathway, this compound could be reacted with diamines to form an intermediate, which can then be further reacted to create polyurethane-like materials. This approach aligns with the principles of green chemistry by avoiding the use of toxic isocyanates. The synthesis of polyurethanes from bio-based polyols and diisocyanates is a well-established method, and the incorporation of unique dicarboxylic acids could offer a route to novel material properties. aidic.itrsc.orgmdpi.com

Polyamide Derivatives:

Polyamides are polymers where the repeating units are linked by amide bonds. mdpi.com The direct synthesis of polyamides can be achieved through the condensation reaction of dicarboxylic acids and diamines. nih.gov In this context, this compound can serve as the dicarboxylic acid monomer. When reacted with a diamine, it would form a polyamide. The resulting polyamide's properties would be influenced by the specific structure of the diamine co-monomer used. The presence of the pre-existing amide group and the aromatic ring within the this compound monomer would be expected to enhance the thermal stability and rigidity of the resulting polyamide chain. The synthesis of polyamides from various derivatives, including those based on adamantane, has been explored to create polymers with high thermal stability. impactfactor.org

The general reaction for the formation of a polyamide from a dicarboxylic acid and a diamine is as follows:

n HOOC-R-COOH + n H₂N-R'-NH₂ → [-OC-R-CO-HN-R'-NH-]ₙ + 2n H₂O

In this reaction, 'R' would represent the backbone of the this compound molecule, and 'R'' would be the backbone of the diamine.

| Monomer | Functional Groups | Potential Polymer Type | Anticipated Polymer Properties |

| This compound | Two Carboxylic Acids | Polyamide, Polyester, Polyurethane (via derivatives) | Enhanced thermal stability, rigidity |

| Diamine | Two Amine Groups | Polyamide | Varies based on diamine structure |

| Diol | Two Hydroxyl Groups | Polyester | Varies based on diol structure |

Development of Functional Materials

Functional materials are designed to possess specific properties or to respond in a particular way to external stimuli. The molecular structure of this compound offers several features that can be exploited in the development of such materials. The integration of specific functional units into a polymer backbone is a key strategy in creating functional materials. fraunhofer.de

The synthesis of related 2-[(2-substitutedphenyl) carbamoyl] benzoic acids has been reported, and studies on these compounds provide insight into their molecular and electronic properties. researchgate.net These studies, often involving density functional theory (DFT), help in predicting the behavior of such molecules when incorporated into larger systems. researchgate.net The presence of the carbonyl group and the potential for hydrogen bonding can influence the final properties of materials derived from them. researchgate.net

The aromatic ring in this compound can contribute to the thermal stability and mechanical strength of polymers. Aromatic polyamides, for instance, are known for their high performance in demanding applications. The amide linkage within the monomer itself can participate in hydrogen bonding, which can influence the polymer's crystallinity, solubility, and mechanical properties. Furthermore, the "carboxypropyl" side chain introduces a degree of flexibility into an otherwise rigid structure, which could be tailored to achieve a desired balance of properties in the final material.

The development of functional materials often focuses on enhancing material properties for specific applications, such as in electronics, biomedicine, or for environmental purposes. unizar-csic.esfapesp.br By incorporating monomers like this compound, researchers can fine-tune the characteristics of polymers to meet the demands of advanced technologies. idu.ac.id

| Structural Feature of Monomer | Potential Influence on Polymer Properties | Relevance to Functional Materials | | --- | --- | --- | --- | | Aromatic Ring | Increased thermal stability, rigidity, and strength. | Development of high-performance polymers for demanding environments. | | Amide Linkage | Potential for hydrogen bonding, influencing crystallinity and mechanical properties. | Tailoring the morphology and strength of materials. | | Two Carboxylic Acid Groups | Reactivity for polymerization and potential for further chemical modification. | Versatile building block for various polymer architectures. | | Carboxypropyl Chain | Introduction of flexibility into the polymer backbone. | Tuning the mechanical properties (e.g., elasticity vs. rigidity) of the final material. |

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation in Research

High-Resolution Mass Spectrometry for Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for monitoring the synthesis of "2-((3-Carboxypropyl)carbamoyl)benzoic acid" and for gaining insights into its reaction mechanisms. The synthesis, typically involving the reaction of phthalic anhydride (B1165640) with 4-aminobutyric acid, can be followed in real-time or by analyzing aliquots from the reaction mixture.

Detailed Research Findings: HRMS allows for the precise mass determination of reactants, intermediates, and the final product, confirming their elemental composition. For "this compound" (C12H13NO5), the expected exact mass of the deprotonated molecule [M-H]⁻ is 250.0715.

In a typical reaction monitoring experiment, the consumption of phthalic anhydride and 4-aminobutyric acid would be observed alongside the emergence of the product peak at m/z 250.0715. The high resolving power of instruments like Orbitrap or FT-ICR MS can distinguish the product from any potential by-products with very similar nominal masses.

Mechanistic studies often involve tandem mass spectrometry (MS/MS) to fragment the parent ion and analyze its constituent parts. The fragmentation pattern of deprotonated "this compound" would likely involve characteristic losses. Studies on related deprotonated benzoic acid derivatives have shown that a common fragmentation pathway is the loss of carbon dioxide (CO2), a process that can sometimes be reversible within the mass spectrometer. sci-hub.se For the target molecule, this could manifest as a loss of 44.0 Da. Other potential fragmentations could include cleavage of the amide bond, providing structural confirmation.

Interactive Data Table: Expected HRMS Fragmentation

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Mass Loss (Da) |

| 250.0715 | [M-H-CO2]⁻ | 206.0817 | 44.0106 |

| 250.0715 | [M-H-H2O]⁻ | 232.0609 | 18.0106 |

| 250.0715 | Cleavage at amide bond | 146.0242 | 104.0473 |

Note: The m/z values are theoretical and would be confirmed by experimental data.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of "this compound" in solution. While standard 1H and 13C NMR confirm the basic connectivity, advanced techniques provide deeper insights into the molecule's three-dimensional structure and dynamic behavior.

Detailed Research Findings: A study on structurally similar 2-[(2-substitutedphenyl) carbamoyl] benzoic acids utilized both experimental and theoretical DFT calculations to assign NMR signals. researchgate.net A similar approach for "this compound" would involve assigning the aromatic protons of the phthalic acid moiety and the aliphatic protons of the carboxypropyl chain.

Advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are critical for understanding the spatial proximity of protons, which is key to defining the molecule's preferred conformation in solution. For instance, NOESY cross-peaks between the amide proton and specific protons on the aromatic ring would indicate a particular rotational orientation of the carbamoyl (B1232498) group relative to the benzene (B151609) ring. The flexibility of the propyl chain could also be investigated by observing correlations between its protons and the aromatic system. This information is crucial as the molecule's conformation can influence its properties and interactions.

Interactive Data Table: Predicted 1H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (4H) | 7.5 - 8.0 | Multiplet |

| Amide NH (1H) | ~8.5 (broad) | Singlet |

| CH2 adjacent to amide | ~3.4 | Triplet |

| Central CH2 of propyl chain | ~1.9 | Multiplet |

| CH2 adjacent to carboxyl | ~2.3 | Triplet |

| Carboxyl OH (2H) | >10.0 (very broad) | Singlet |

Note: Predicted shifts are estimates and can vary based on solvent and concentration.

Chromatographic Techniques for Purity and Isomeric Analysis in Research Samples

Chromatography is essential for assessing the purity of "this compound" and for separating it from any potential isomers. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Detailed Research Findings: The purity of "this compound" is often reported as ≥98% by HPLC, indicating this is a standard quality control method. turito.com A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the benzene ring provides a strong chromophore.

Isomeric analysis is also critical. An potential isomer is the "meta" or "para" substituted benzoic acid derivative, where the carbamoylpropyl group is at position 3 or 4 on the benzene ring, respectively. While these isomers may not be formed during the primary synthesis from phthalic anhydride, their separation from the desired "ortho" isomer would be crucial if alternative synthetic routes are employed. Specialized chromatographic methods, including the use of different column chemistries or mobile phase additives, can be developed to achieve this separation. nih.govchromatographyonline.comgcu.ac.uk Two-dimensional LC (2D-LC) is an advanced technique that could be employed for complex mixtures containing structurally similar isomers. nih.gov

Interactive Data Table: Generic HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: As of the latest searches, a specific crystal structure for "this compound" has not been deposited in public databases. However, the crystal structures of related compounds, such as other phthalic acid derivatives, have been studied. rsc.org These studies reveal that the conformation of such molecules in the solid state is heavily influenced by hydrogen bonding.

Interactive Data Table: Hypothetical Crystallographic Parameters

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~8-12 |

| c (Å) | ~15-20 |

| β (°) | ~90-100 |

| Z (molecules/unit cell) | 4 |

Note: These values are hypothetical and based on typical parameters for similar organic molecules.

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Reactivity Patterns

The reactivity of 2-((3-Carboxypropyl)carbamoyl)benzoic acid is largely unexplored, offering a rich field for investigation. The molecule's structure, featuring a phthalamic acid core, suggests a predisposition to specific intramolecular reactions. Phthalamic acids are known to undergo pH-dependent intramolecular hydrolysis and cyclization to form phthalic anhydride (B1165640). acs.org The presence of the second carboxylic acid on the propyl chain introduces a competitive element, potentially leading to novel macrocyclic structures or other complex rearrangements under specific catalytic conditions.

Future research could focus on systematically studying the cyclization behavior of the molecule under various thermal, acidic, and basic conditions. Furthermore, the application of modern synthetic methods could reveal currently unknown reactivity. For instance, intramolecular C-H insertion reactions, catalyzed by transition metals, could lead to the formation of novel polycyclic lactams and other constrained structures of potential pharmaceutical interest. mdpi.comnih.gov A systematic exploration could delineate the kinetic and thermodynamic factors governing these transformations.

Table 1: Potential Areas for Reactivity Exploration

| Reaction Type | Potential Conditions | Expected Outcome | Rationale |

| Intramolecular Cyclization | Thermal, Acid/Base Catalysis | Phthalic anhydride derivatives or macrocyclic imides | The phthalamic acid moiety is prone to cyclization; the terminal carboxyl group offers a competing nucleophile. |

| Selective Esterification/Amidation | Enzyme or Chemo-catalysis | Mono-functionalized derivatives | The two carboxylic acids have different pKa values and steric environments, allowing for selective reactions. |

| C-H Bond Functionalization | Transition Metal Catalysis (e.g., Rh, Pd) | Novel polycyclic lactam structures | Intramolecular carbene or nitrene insertion into aliphatic or aromatic C-H bonds is a powerful tool for creating complex scaffolds. nih.gov |

| Rearrangement Reactions | Photochemical or Strong Acid Conditions | Novel isomeric scaffolds | Exploration of conditions that could induce skeletal rearrangements of the phthalic ring or the propyl chain. |

Development of Advanced Catalytic Systems for Synthesis

The conventional synthesis of this compound involves the condensation of phthalic anhydride with 4-aminobutanoic acid, often requiring high temperatures. jetir.org There is a significant opportunity to develop advanced catalytic systems that can achieve this transformation under milder, more efficient, and selective conditions.

Organocatalysis represents a promising frontier. For example, N-heterocyclic carbene (NHC) catalysts have been shown to facilitate the atroposelective synthesis of N-aryl phthalimides under mild conditions. nih.gov Boron-derived catalysts, such as boronic acids, are also effective for direct amidation reactions between carboxylic acids and amines at ambient temperatures. organic-chemistry.org Research into applying these catalysts to the synthesis of the title compound could lead to higher yields, lower energy consumption, and access to chiral derivatives if prochiral starting materials are used.

Moreover, developing catalytic methods for the selective derivatization of one of the two carboxyl groups is a critical research direction. This would enable the controlled synthesis of a wide array of functionalized molecules for various applications.

Table 2: Comparison of Synthesis Strategies

| Method | Catalyst/Reagent | Typical Conditions | Potential Advantages |

| Traditional Condensation | None / Acetic Acid | High Temperature (Reflux) | Simple, inexpensive reagents. jetir.org |

| Boronic Acid Catalysis | Arylboronic Acids | Room Temperature, Molecular Sieves | Mild conditions, high functional group tolerance, good yields. organic-chemistry.org |

| Phosphonium-based Catalysis | Triphenylphosphine Oxide | Room Temperature, <10 min | Rapid reaction times, applicable to hindered substrates. |

| N-Heterocyclic Carbene (NHC) Catalysis | Chiral NHC Pre-catalyst | Mild Conditions | High yields and enantioselectivities, access to chiral molecules. nih.gov |

| Metal Catalysis | Rhodium (Rh) or Palladium (Pd) complexes | Varies | Can enable challenging transformations like C-H activation and amination. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular discovery by accelerating the design-build-test-learn cycle. nih.gov These computational tools can be powerfully applied to the scaffold of this compound to design new derivatives with optimized properties for specific applications, such as drug discovery or materials science.

| Step | Action | AI/ML Tool | Desired Outcome |

| 1. Scaffolding | Define this compound as the core structure. | Molecular Editor | Starting point for generation. |

| 2. Generation | Create a virtual library of 10,000 derivatives with varied substituents. | Generative Adversarial Network (GAN) | A diverse set of novel chemical structures. |

| 3. Prediction | Score all virtual molecules for predicted binding affinity to a target enzyme and for drug-likeness (ADMET). | Graph Neural Network (GNN) Property Predictor | A ranked list of candidates with high predicted affinity and favorable safety profiles. researchgate.net |

| 4. Prioritization | Select the top 10 candidates that balance high affinity, low predicted toxicity, and synthetic feasibility. | Multi-Objective Optimization Algorithm | A small, high-quality set of molecules for laboratory synthesis and testing. arxiv.org |

Expansion into Novel Biological Probe Development

Bifunctional molecules that can induce proximity between two proteins are powerful tools in chemical biology and drug discovery. nih.govnih.gov The structure of this compound is an ideal starting point for the rational design of such chemical probes. nih.gov Its two carboxylic acid groups provide orthogonal handles for chemical modification, allowing one end to be functionalized as a "warhead" to bind a protein of interest, and the other to be attached to a reporter tag (like a fluorophore) or a second functional moiety. aacrjournals.org

A particularly exciting opportunity lies in the development of Proteolysis-Targeting Chimeras (PROTACs). unime.it By attaching a ligand for an E3 ubiquitin ligase to one of the carboxyl groups, and a ligand for a target protein to the other, the resulting molecule could induce the degradation of a disease-causing protein. Benzoic acid derivatives have already been investigated as VLA-4 antagonists and for other biological activities, providing a foundation for designing the "warhead" portion of such probes. nih.govmdpi.com

Table 4: Design Components for a Hypothetical Biological Probe

| Component | Function | Potential Moiety | Attachment Point |

| Scaffold | Provides structural framework and chemical handles. | This compound | - |

| Warhead | Binds to the target protein of interest. | A ligand derived from a known inhibitor. | Phthalic acid carboxyl group |

| Linker | Connects the warhead to the functional moiety with optimal spacing. | Polyethylene glycol (PEG) chain | Formed via amidation |

| Functional Moiety | Recruits an E3 ligase (for PROTACs) or serves as a reporter. | VHL or Cereblon ligand; Biotin (B1667282) or a Fluorophore | Propyl chain carboxyl group |

Sustainable and Eco-Friendly Synthesis of Related Derivatives

The principles of green chemistry offer a framework for developing more environmentally benign methods for synthesizing this compound and its derivatives. ispe.org Future research should focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. reachemchemicals.comblazingprojects.com

Key areas for improvement include replacing traditional organic solvents with water or bio-based alternatives, or performing reactions under solvent-free conditions. jddhs.com The use of catalytic methods, as discussed in section 7.2, is inherently greener than using stoichiometric reagents. ispe.org Energy-efficient techniques such as microwave-assisted or continuous flow synthesis could drastically reduce reaction times and energy input. jddhs.comworldpharmatoday.com

Furthermore, there is potential to source the building blocks from renewable feedstocks. 4-aminobutanoic acid is a naturally occurring amino acid, and recent advances in electrochemical and biocatalytic methods are enabling the production of dicarboxylic acids, like phthalic acid precursors, from biomass or even CO2. rsc.orgazom.comresearchgate.net

Table 5: Comparison of Conventional vs. Green Synthesis Routes

| Parameter | Conventional Route | Potential Green Route |

| Starting Materials | Petroleum-derived phthalic anhydride and 4-aminobutanoic acid. | Bio-based dicarboxylic acids and 4-aminobutanoic acid. rsc.org |

| Solvent | Acetic acid or other organic solvents. | Water, supercritical CO2, or solvent-free. ispe.org |

| Catalyst | None (thermal) or stoichiometric reagents. | Biocatalyst (e.g., enzyme) or reusable heterogeneous catalyst. worldpharmatoday.com |

| Energy Input | High-temperature reflux for extended periods. | Microwave irradiation or continuous flow reactor for short periods. jddhs.com |

| Waste | Solvent waste, byproducts from side reactions. | Minimal waste, recyclable catalyst and solvent. |

| Atom Economy | Moderate | High |

Q & A

Q. What are the key physicochemical properties of 2-((3-Carboxypropyl)carbamoyl)benzoic acid, and how are they experimentally determined?

The compound (CAS 3130-76-5) has a molecular formula C₁₂H₁₃NO₅ and molecular weight 251.24 g/mol . Key properties include its zwitterionic nature (due to carboxylic acid and carbamoyl groups) and solubility in polar solvents. Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : To confirm the carbamoyl linkage and substitution pattern.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, often coupled with mass spectrometry (LC-MS) to verify molecular weight .

- Melting Point Analysis : Though not explicitly reported, differential scanning calorimetry (DSC) is standard for crystalline derivatives.

Q. What synthetic routes are reported for this compound?

While direct synthesis protocols are not detailed in the evidence, analogous benzoic acid derivatives are synthesized via:

- Amide Coupling : Reacting 3-carboxypropylamine with activated benzoic acid derivatives (e.g., using EDCI/HOBt as coupling agents).

- Carbamoylation : Introducing the carbamoyl group via reaction with isocyanates or carbamoyl chlorides.

- Solid-Phase Synthesis : For high-throughput applications, though this requires optimization for steric hindrance from the carboxypropyl group .

Advanced Research Questions

Q. How can researchers evaluate the antiapoptotic activity of this compound in cellular models?

Based on structurally related LPA₂ agonists (e.g., GRI977143 in ):

- Caspase Inhibition Assays : Measure reductions in caspase-3/7/8/9 activity using fluorogenic substrates.

- DNA Fragmentation Analysis : TUNEL assays to quantify apoptosis-induced DNA breaks.

- Receptor-Specificity Testing : Use LPA₂ receptor-knockout cell lines (e.g., LPA1&2 double-KO fibroblasts) to confirm target engagement .

Q. What computational strategies predict the receptor specificity of carbamoyl-substituted benzoic acids?

- Virtual Screening : Single-reference similarity searching (as in ) identifies analogs with high LPA₂ affinity.

- Density Functional Theory (DFT) : Optimize molecular geometry (e.g., B3LYP/6-31G* basis sets) to study electronic properties influencing receptor binding.

- Molecular Dynamics (MD) Simulations : Model interactions with LPA₂’s extracellular loops to prioritize analogs for synthesis .

Q. How to resolve contradictions in structure-activity relationship (SAR) data for GPCR-targeting benzoic acids?

- Mutagenesis Studies : Identify critical residues in LPA₂ (e.g., Arg³.28, Lys⁷.36) that mediate ligand binding.

- Binding Affinity Assays : Compare IC₅₀ values across analogs to isolate substituent effects (e.g., chloro vs. methyl groups).

- Free Energy Perturbation (FEP) : Quantify binding energy changes computationally when modifying substituents .

Q. What experimental approaches validate macromolecular signaling complex formation induced by this compound?

- Co-Immunoprecipitation (Co-IP) : Confirm LPA₂’s interaction with NHERF2 and TRIP6, critical for antiapoptotic signaling.

- Fluorescence Resonance Energy Transfer (FRET) : Monitor real-time assembly of LPA₂ complexes in live cells.

- Knockdown Models : siRNA-mediated silencing of NHERF2/TRIP6 to assess dependency on complex formation for activity .

Methodological Considerations

- Analytical Challenges : Carboxylic acid groups may complicate solubility; use buffered solutions (pH 7.4) for biological assays.

- SAR Optimization : Prioritize substituents that balance lipophilicity (for membrane permeability) and polarity (for aqueous solubility).

- Data Reproducibility : Validate computational predictions with orthogonal assays (e.g., SPR for binding kinetics alongside cellular activity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.